molecular formula C10H9F3N4O B1353364 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1001519-12-5

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B1353364
CAS RN: 1001519-12-5
M. Wt: 258.2 g/mol
InChI Key: OTPATIFHNQHYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine derivative compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPTP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing pyrimidine derivatives and related compounds. For instance, Flores et al. (2013) described a straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, highlighting a method for producing pyrimidine derivatives with potential glutamate-like properties (Flores et al., 2013). Similarly, Bookser et al. (2018) explored solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, which demonstrated the influence of solvent on the selectivity of N-alkylation (Bookser et al., 2018).

Anticancer Activity

Al-Sanea et al. (2020) designed, synthesized, and evaluated the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, finding one compound that showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial Agents

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the chemical reactions and spectral studies used to determine the structures of these compounds and their antibacterial and antifungal activity (Holla et al., 2006).

Enzyme Inhibition

Munier-Lehmann et al. (2015) discovered 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties through their inhibition of the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Ultrasound-Promoted Synthesis

Buriol et al. (2013) reported the ultrasound-promoted synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating a simple and efficient sonochemical method that offers advantages such as easy work-up, mild conditions, and short reaction times (Buriol et al., 2013).

properties

IUPAC Name

2-methoxy-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c1-17-5-6(4-14-17)7-3-8(10(11,12)13)16-9(15-7)18-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPATIFHNQHYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160470
Record name 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

CAS RN

1001519-12-5
Record name 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.